N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, thiazole, and sulfonamide groups in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the 4-position of 3-methylphenyl.
Thiazole Formation: Synthesis of the thiazole ring, often through cyclization reactions.
Sulfonamide Formation: Reaction of the thiazole derivative with a sulfonyl chloride to form the sulfonamide linkage.
Acetamide Formation: Coupling of the sulfonamide with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the bromine site.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigation of its antimicrobial properties or other therapeutic potentials.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Thiazole Derivatives: Compounds containing the thiazole ring, known for various biological activities.
Uniqueness
N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide is unique due to the combination of bromine, thiazole, and sulfonamide groups in its structure, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C18H16BrN3O3S2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(4-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O3S2/c1-13-11-14(7-8-16(13)19)21-17(23)12-22(18-20-9-10-26-18)27(24,25)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
CIWGEGYTSBXJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C2=NC=CS2)S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.